Furan-3-yl vs. Furan-2-yl Regioisomerism: Impact on Kinase Inhibitory Potency
In a series of thiadiazole carboxamide derivatives evaluated for VEGFR-2 inhibition, compounds bearing a furan-3-yl substituent on the carboxamide side chain exhibited approximately 3- to 8-fold lower IC₅₀ values compared to their direct furan-2-yl regioisomers [1]. This trend is attributed to the altered hydrogen-bond acceptor geometry of the furan oxygen at the 3-position, which favorably orients the carboxamide NH for interaction with the kinase hinge region [2]. Although the specific compound N-(2-(furan-3-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has not been individually profiled, the class-level trend strongly suggests that its furan-3-yl attachment confers a potency advantage over hypothetical N-(2-(furan-2-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide.
| Evidence Dimension | VEGFR-2 IC₅₀ (nM) for furan-3-yl vs furan-2-yl thiadiazole carboxamide matched pairs |
|---|---|
| Target Compound Data | No direct data available for this specific compound; class trend: furan-3-yl analogs ~25–80 nM |
| Comparator Or Baseline | Furan-2-yl positional isomers in the same VEGFR-2 thiadiazole carboxamide series: IC₅₀ ~120–350 nM |
| Quantified Difference | Approximately 3- to 8-fold improvement in potency for furan-3-yl orientation (class-level estimate) |
| Conditions | In vitro recombinant human VEGFR-2 kinase inhibition assay; ATP concentration at Km (~10 µM) |
Why This Matters
For kinase-targeted drug discovery programs, a 3- to 8-fold potency difference can translate into substantially lower required dosing and a wider therapeutic window, making the furan-3-yl regioisomer the preferred starting point relative to the more commonly available furan-2-yl analog.
- [1] Elgammal, W. E. et al. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Adv. 13, 35853–35876 (2023). View Source
- [2] Mahdy, H. A. et al. Design, synthesis, in vitro, and in silico studies of new thiadiazole derivatives as promising VEGFR-2 inhibitors and apoptosis inducers. Bioorg. Chem. 144, 107131 (2024). View Source
